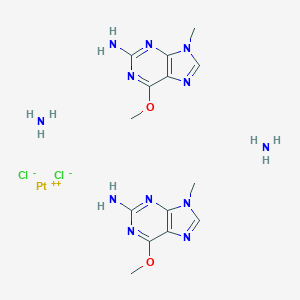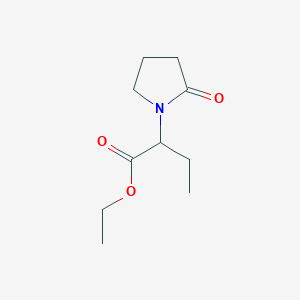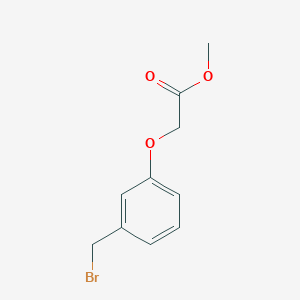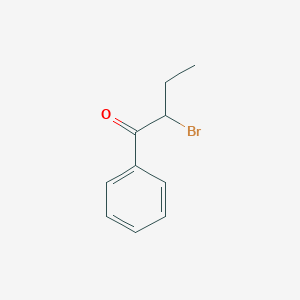
2-溴-1-苯基丁烷-1-酮
描述
2-Bromo-1-phenylbutan-1-one is an organic compound with the molecular formula C10H11BrO. It is a brominated ketone, characterized by the presence of a bromine atom attached to the second carbon of a butanone chain, which is further substituted with a phenyl group. This compound is of significant interest in organic synthesis and various research applications due to its reactivity and structural properties.
科学研究应用
2-Bromo-1-phenylbutan-1-one is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in the study of reaction mechanisms and synthetic pathways.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways involving brominated ketones.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: It is employed in the production of specialty chemicals and as a reagent in the manufacture of fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromo-1-phenylbutan-1-one can be synthesized through the bromination of 1-phenylbutan-1-one. The typical procedure involves the addition of bromine to 1-phenylbutan-1-one in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-1-phenylbutan-1-one may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to its highly reactive and hazardous nature.
Types of Reactions:
Substitution Reactions: 2-Bromo-1-phenylbutan-1-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to 1-phenylbutan-1-one using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Although less common, the compound can be oxidized to form carboxylic acids or other oxidized derivatives under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in solvents such as ethanol or water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Reduction: The major product is 1-phenylbutan-1-one.
Oxidation: Products can include carboxylic acids or ketones.
作用机制
The mechanism of action of 2-Bromo-1-phenylbutan-1-one involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to interact with nucleophiles, facilitating various substitution reactions. In biological systems, it may interact with enzymes or proteins, potentially inhibiting their function or altering their activity through covalent modification.
相似化合物的比较
2-Bromoacetophenone: Similar in structure but lacks the butanone chain, making it less versatile in certain synthetic applications.
1-Bromo-2-phenylbutane: A structural isomer with the bromine atom on a different carbon, leading to different reactivity and applications.
2-Chloro-1-phenylbutan-1-one: Similar but with a chlorine atom instead of bromine, resulting in different reactivity and chemical properties.
Uniqueness: 2-Bromo-1-phenylbutan-1-one is unique due to the combination of the bromine atom and the phenyl-substituted butanone chain, providing a balance of reactivity and stability that is advantageous in various synthetic and research applications.
属性
IUPAC Name |
2-bromo-1-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHOJNYNXYLUCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20995045 | |
| Record name | 2-Bromo-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20995045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73908-28-8, 877-35-0 | |
| Record name | alpha-Bromobutyrophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073908288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 877-35-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115003 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20995045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

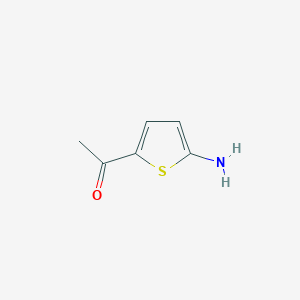
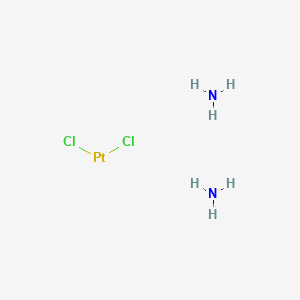
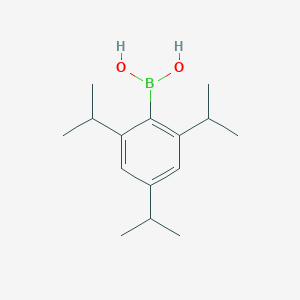
![(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one](/img/structure/B142133.png)
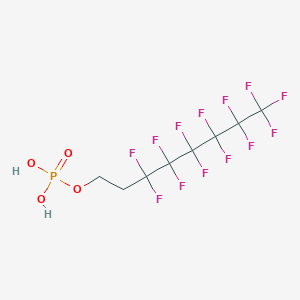
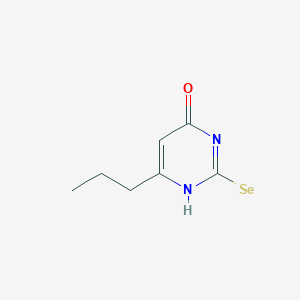
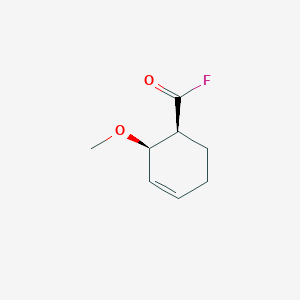
![Bis[2-(perfluorohexyl)ethyl] Phosphate](/img/structure/B142144.png)
![10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile](/img/structure/B142145.png)
